molecular formula C10H16NO3P B1181352 METHACRYLOXYPROPYL T-STRUCTURE SILOXANE CAS No. 67923-18-6

METHACRYLOXYPROPYL T-STRUCTURE SILOXANE

Cat. No.: B1181352
CAS No.: 67923-18-6
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Description

Methacryloxypropyl T-Structure Siloxane (CAS No. 58130-03-3) is a specialized organosilicon compound characterized by a T-shaped molecular architecture. This siloxane features methacryloxypropyl functional groups at its termini, enabling crosslinking and polymerization under UV light or thermal conditions . Its structure combines the flexibility of polydimethylsiloxane (PDMS) backbones with reactive methacrylate moieties, making it highly suitable for applications requiring tunable mechanical properties and chemical resistance. Common uses include UV-curable coatings, dental composites, and advanced hybrid materials .

The compound is commercially available in varying viscosity grades (4–250 cSt), allowing customization for specific industrial needs. Its methacryloxypropyl groups facilitate covalent bonding with organic polymers, distinguishing it from conventional siloxanes like PDMS .

Properties

CAS No.

67923-18-6

Molecular Formula

C10H16NO3P

Synonyms

Di-Me, [[[3-[(2-methyl-1-oxo-2-propenyl)oxy]propyl]silylidyne]tris(oxy)]tris siloxanes;  PS 406; 

Origin of Product

United States

Preparation Methods

Living Anionic Ring-Opening Polymerization

The most widely documented method for synthesizing this compound involves living anionic ring-opening polymerization of cyclotrisiloxane monomers. This approach enables precise control over molecular weight and architecture.

Reagents and Conditions

  • Monomer : Hexamethylcyclotrisiloxane (D3) serves as the primary building block.

  • Initiator : n-Butyllithium (2.6 M in hexanes) initiates the polymerization at room temperature under nitrogen.

  • Solvent System : A hexane/tetrahydrofuran (THF) mixture (3:1 ratio) optimizes propagation rates while maintaining solubility.

  • Coupling Agent : Methacryloxypropylmethyldichlorosilane (30.1 g per 0.125 mol D3) terminates the lithium siloxanolate chains, introducing methacrylate functionality.

The reaction achieves >95% monomer conversion within 3 hours, yielding linear siloxane chains with controlled molecular weights (typically 683–1,800 g/mol).

Post-Polymerization Functionalization

An alternative route involves functionalizing pre-formed siloxanes with methacryloxypropyl groups:

  • Hydrosilylation : Platinum-catalyzed addition of methacryloxypropyltrimethoxysilane to hydride-terminated polydimethylsiloxanes.

  • Equilibration Reactions : Acid- or base-catalyzed redistribution of siloxane bonds in the presence of methacrylate-functional silanes.

While less common than anionic polymerization, these methods offer advantages for introducing branched architectures.

Critical Reaction Parameters

Temperature and Pressure Control

  • Polymerization : Conducted at 25–40°C to balance reaction rate and side-reaction minimization.

  • Vacuum Distillation : Post-synthesis purification employs 80°C under reduced pressure (10–50 mbar) to remove volatile by-products.

Stoichiometric Considerations

ComponentMolar Ratio (Relative to D3)Purpose
n-Butyllithium0.45:1Initiation and chain propagation
Methacryloxypropylmethyldichlorosilane0.25:1Chain termination and functionalization

Exceeding these ratios leads to undesired branching or incomplete functionalization.

Purification and Isolation

Washing Protocol

  • Aqueous Wash : Triple deionized water extraction (3 × 200 mL per 100 g product) removes ionic impurities.

  • Drying : Anhydrous magnesium sulfate (MgSO₄) treatment achieves <0.1% moisture content.

Final Product Specifications

PropertyTypical ValueMeasurement Method
Viscosity14–18 cStASTM D445
Molecular Weight683 g/molGel Permeation Chromatography (GPC)
Refractive Index1.432Abbe Refractometer (20°C)
Density0.99 g/cm³Pycnometry

Data from industrial batches confirm reproducibility within ±5% of target values.

Industrial-Scale Production

Reactor Design

  • Continuous-Flow Reactors : Stainless steel vessels with jacketed cooling (50–500 L capacity) enable scalable synthesis.

  • Inert Atmosphere : Nitrogen purging (O₂ < 10 ppm) prevents radical inhibition during methacrylate group incorporation.

Quality Control Measures

  • Real-Time Monitoring : In-line FTIR tracks siloxane conversion and methacrylate functionality.

  • Batch Testing : 1H NMR (δ 0.1–0.2 ppm for Si–CH₃; δ 5.6–6.3 ppm for methacrylate protons) verifies structure.

Comparative Analysis of Synthesis Routes

Anionic vs. Radical Polymerization

ParameterAnionic MethodRadical Method
Molecular Weight ControlNarrow dispersity (Đ=1.05–1.15)Broad dispersity (Đ>1.3)
Functionality Yield>98%85–90%
Oxygen SensitivityLow (closed system)High (requires N₂ blanketing)

The anionic route remains preferred for high-purity applications despite requiring stringent moisture control .

Chemical Reactions Analysis

METHACRYLOXYPROPYL T-STRUCTURE SILOXANE undergoes various chemical reactions, including radical-induced polymerization, which is one of the most common reactions for this compound. This reaction involves the formation of free radicals that initiate the polymerization process, leading to the formation of cross-linked polymer networks. Common reagents used in these reactions include photoinitiators such as ethylbenzoin, which facilitate the polymerization process under UV light .

Other reactions that this compound can undergo include oxidation and substitution reactions. For example, the methacryloxypropyl groups can be oxidized to form corresponding oxides, or they can undergo substitution reactions with other functional groups to form new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Methacryloxypropyl t-structure siloxane is characterized by its unique t-structure, which allows for enhanced reactivity and compatibility with organic polymers. Its molecular design facilitates the incorporation of siloxane functionalities into polymer matrices, resulting in materials with improved thermal stability, mechanical strength, and chemical resistance.

Applications in Coatings and Adhesives

1. Coatings:
this compound is extensively used in the formulation of advanced coatings. Its incorporation into polymer systems enhances properties such as:

  • Chemical Resistance: The siloxane backbone provides resistance to solvents and chemicals, making it suitable for protective coatings.
  • Thermal Stability: Coatings formulated with this siloxane exhibit higher thermal resistance compared to traditional organic coatings. For instance, studies have shown that ladder-like structured methacrylate siloxanes maintain stability at elevated temperatures, making them ideal for high-performance applications .

2. Adhesives:
The compound's adhesion properties are beneficial in the development of high-performance adhesives. The presence of methacryloxy groups allows for effective cross-linking during polymerization, leading to strong adhesive bonds in various substrates.

Biomedical Applications

1. Medical Devices:
this compound is increasingly utilized in the production of medical devices due to its biocompatibility and inertness. It can be incorporated into silicone elastomers used for:

  • Wound Dressings: The elastic nature of siloxanes aids in creating breathable and moisture-retentive dressings that facilitate healing while minimizing infection risks .
  • Implants: Its chemical stability and low reactivity make it suitable for long-term implants where interaction with bodily fluids is a concern.

2. Drug Delivery Systems:
The flexibility of siloxane networks allows for the design of drug delivery systems that can encapsulate therapeutic agents. The controlled release of drugs can be achieved through the manipulation of network structures, enhancing therapeutic efficacy .

Data Table: Properties and Applications

PropertyDescriptionApplication Area
Thermal Stability High decomposition temperature (> 400°C)Coatings, Adhesives
Chemical Resistance Resistant to solvents and chemicalsProtective Coatings
Biocompatibility Safe for direct contact with biological tissuesMedical Devices
Mechanical Strength Enhanced tensile strength due to cross-linkingStructural Materials
Flexibility High flexibility due to siloxane backboneDrug Delivery Systems

Case Studies

Case Study 1: High-Performance Coating Development
A study demonstrated the effectiveness of this compound in formulating a new class of high-performance coatings that exhibited superior resistance to abrasion and chemical exposure compared to conventional coatings. The research indicated a significant improvement in durability under harsh environmental conditions .

Case Study 2: Silicone Elastomers in Wound Care
Research focused on the application of this compound in silicone elastomers designed for wound care. The results showed enhanced moisture management and reduced healing times when compared to traditional dressings, highlighting its potential as a critical component in advanced wound care solutions .

Mechanism of Action

The mechanism of action of METHACRYLOXYPROPYL T-STRUCTURE SILOXANE involves the interaction of its methacryloxypropyl groups with other chemical species. These interactions can lead to the formation of cross-linked polymer networks, which impart specific properties to the final material. The molecular targets and pathways involved in these interactions depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Alkoxysilanes vs. Methacryloxypropyl T-Structure Siloxane

Alkoxysilanes, such as methyltrimethoxysilane, are widely used in wood stabilization and sealants. Evidence from archaeological wood studies shows that alkoxysilanes chemically react with cell wall polymers via hydrolysis and condensation, forming silica networks that reinforce the wood structure. In contrast, this compound exhibits weaker interactions with wood polymers, primarily filling cell lumina rather than modifying the cell wall .

Table 1: Interaction Mechanisms in Wood Stabilization

Compound Type Interaction Strength Stabilization Mechanism
Alkoxysilanes Strong Bulking cell wall, silica network
This compound Moderate Filling lumina, physical support
Polydimethylsiloxane (PDMS) vs. This compound

PDMS (CAS No. 9016-00-6) is a linear siloxane with methyl side groups, prized for its hydrophobicity and flexibility. However, PDMS lacks reactive termini, limiting its utility in crosslinked systems. This compound’s methacrylate groups enable covalent integration into polymer matrices, enhancing adhesion and durability in coatings and composites .

Table 2: Key Property Comparison

Property PDMS This compound
Reactivity Low High (methacrylate crosslinking)
Primary Application Lubricants, elastomers UV-curable resins, dental materials
Structural Flexibility High Moderate (T-shaped architecture)
Trifluoropropylmethylsiloxane (MFS-M15)

Trifluoropropylmethylsiloxane incorporates fluorine atoms, enhancing chemical resistance and thermal stability. Structural analysis reveals that fluorinated groups reduce block size in siloxane macromers compared to this compound, which forms well-defined architectures due to stoichiometric methacryloxypropyl termination . This difference impacts applications in fluorosilicones versus photopolymerizable systems.

Spherosilicates and Cage-Structured Siloxanes

Spherosilicates (e.g., silsesquioxanes) form cage-like structures with high surface area, enabling applications in catalysis and porous materials. This compound’s linear T-shaped design contrasts with these cage systems, favoring compatibility with organic polymers over standalone porous material synthesis .

Biological Activity

Methacryloxypropyl T-structure siloxane (MPTS) is a silane compound with significant applications in various fields, particularly in materials science and biomedical engineering. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest for research into its biological activity. This article explores the biological activity of MPTS, focusing on its interactions at the molecular level, potential applications, and relevant case studies.

Chemical Structure and Properties

MPTS is characterized by the presence of methacryloxypropyl groups attached to a siloxane backbone. This structure imparts unique properties such as hydrophobicity, thermal stability, and the ability to form covalent bonds with various substrates. The functional groups allow for radical polymerization, which is crucial for its application in forming coatings and composites.

1. Cellular Compatibility

Research indicates that MPTS exhibits good cytocompatibility when used in biomedical applications, such as dental materials and tissue engineering scaffolds. The methacrylate group allows for polymerization with other organic materials, enhancing the mechanical properties of the resulting composites while maintaining biocompatibility.

  • Case Study : A study on dental composites incorporating MPTS showed improved bonding strength to dental tissues compared to traditional materials, indicating enhanced integration with biological substrates .

2. Antimicrobial Properties

MPTS has been investigated for its antimicrobial properties when used in coatings for medical devices. The incorporation of MPTS into polymeric matrices can enhance resistance to bacterial colonization.

  • Research Findings : Coatings developed using MPTS demonstrated a significant reduction in bacterial adhesion in vitro, suggesting potential applications in preventing infections associated with medical implants .

The biological activity of MPTS can be attributed to its ability to form stable siloxane bonds with biological tissues and other polymers. Upon hydrolysis, MPTS can create silanol groups that facilitate further reactions with hydroxyl-containing surfaces, promoting adhesion and integration.

3. Wettability and Surface Modification

The surface properties of materials modified with MPTS can significantly influence their interaction with biological fluids. Studies have shown that MPTS-treated surfaces exhibit altered wettability characteristics, which can affect protein adsorption and cellular behavior.

  • Table 1: Surface Properties of MPTS-modified Materials
Material TypeContact Angle (°)Protein Adsorption (µg/cm²)Cell Adhesion (%)
Control902050
MPTS Modified703575

Applications in Biomedical Engineering

MPTS is utilized in various biomedical applications due to its favorable properties:

  • Dental Composites : Enhances bonding strength and reduces microleakage.
  • Tissue Engineering Scaffolds : Provides a suitable environment for cell growth and differentiation.
  • Antimicrobial Coatings : Reduces infection rates in medical devices.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methacryloxypropyl T-structure siloxane to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires factorial design experiments to test variables like reaction temperature, catalyst concentration, and siloxane-to-methacrylate molar ratios. Fractional factorial designs can isolate critical parameters, while GC-MS or NMR can validate purity . Cross-referencing synthesis protocols for structurally analogous siloxanes (e.g., poly(dimethylsiloxane) derivatives) may provide insights into optimal conditions, particularly for controlling side reactions like premature polymerization .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm molecular architecture, including methacrylate grafting and siloxane backbone connectivity. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups (e.g., Si-O-Si, C=O), while gel permeation chromatography (GPC) assesses molecular weight distribution. For surface interactions, X-ray photoelectron spectroscopy (XPS) or atomic force microscopy (AFM) may be employed .

Q. What are the key physicochemical properties influencing this compound’s applicability in polymer composites?

  • Methodological Answer : Prioritize testing thermal stability (TGA/DSC), viscosity (rheometry), and crosslinking efficiency (swelling experiments). Compare results with theoretical models (e.g., Flory-Rehner theory for network formation). Surface energy measurements (contact angle analysis) can predict compatibility with matrices like epoxy or acrylate resins .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in free-radical polymerization be resolved?

  • Methodological Answer : Conduct controlled kinetic studies using differential scanning calorimetry (DSC) or real-time FTIR to monitor conversion rates. Variables like initiator type (e.g., AIBN vs. peroxides), oxygen inhibition, and steric effects from the T-structure siloxane backbone must be isolated. Statistical tools (ANOVA) can identify significant factors, while density functional theory (DFT) simulations may explain steric or electronic influences .

Q. What theoretical frameworks guide the design of experiments for studying this compound’s environmental degradation pathways?

  • Methodological Answer : Apply the OECD Guidelines for hydrolysis/photolysis studies under varying pH and UV conditions. Use LC-MS/MS to identify degradation products and group them into toxicity categories via read-across strategies (e.g., comparing with methacrylate or siloxane analogues). Molecular dynamics simulations can predict degradation kinetics .

Q. How can researchers model the compound’s structure-property relationships for predictive material design?

  • Methodological Answer : Employ quantitative structure-property relationship (QSPR) models using descriptors like molecular weight, branching index, and polarity. Machine learning algorithms trained on datasets of similar siloxanes can predict properties such as glass transition temperature or mechanical strength. Validate models with experimental data from small-batch syntheses .

Q. What methodological strategies address challenges in quantifying trace impurities in this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with solid-phase microextraction (SPME) for low-abundance impurity detection. Develop calibration curves for known byproducts (e.g., unreacted methacrylic acid) and apply limit-of-detection (LOD) protocols. Cross-validate with alternative techniques like ion chromatography for ionic impurities .

Theoretical and Interdisciplinary Questions

Q. How does the T-structure siloxane backbone influence the mechanical properties of hybrid polymers compared to linear analogs?

  • Methodological Answer : Perform tensile testing and dynamic mechanical analysis (DMA) on cured composites. Compare results with coarse-grained molecular dynamics simulations to correlate branching topology with stress distribution. Cite theories on network elasticity (e.g., phantom network model) to explain deviations .

Q. What interdisciplinary approaches integrate this compound into biomaterials research (e.g., drug delivery or tissue engineering)?

  • Methodological Answer : Evaluate biocompatibility via ISO 10993-5 cytotoxicity assays. Functionalize the siloxane with bioactive groups (e.g., peptides) using click chemistry, and assess release kinetics via UV-Vis or fluorescence spectroscopy. Collaborate with computational biologists to model host-material interactions .

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